Ethyl 3,4-difluorobenzoylformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIBSNLBZKOXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378994 | |
| Record name | Ethyl 3,4-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-05-3 | |
| Record name | Ethyl 3,4-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 3,4 Difluorobenzoylformate and Its Derivatives
Established Synthetic Pathways for α-Keto Esters
The synthesis of α-keto esters, also known as glyoxylates, is a well-documented area of organic chemistry, with several reliable methods available. These compounds serve as crucial backbones for a variety of biologically active molecules. youtube.com
One of the most traditional and widely used methods is the Friedel-Crafts acylation of an aromatic compound with an acyl chloride, specifically an ester-chloride like ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction directly introduces the keto-ester functionality onto the aromatic ring. organic-chemistry.org The resulting ketone product forms a stable complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst. wikipedia.orgorganic-chemistry.org
Another major pathway involves the oxidation of suitable precursors . This can include the oxidation of α-hydroxy esters, aryl ketones, or terminal haloalkynes. youtube.com For instance, aryl ketones can be effectively oxidized to the corresponding α-keto esters using reagents like selenium dioxide. youtube.com More contemporary methods focus on greener and more efficient oxidative processes, such as the iodine-mediated oxidative esterification of acetophenones or copper-catalyzed aerobic oxidation using molecular oxygen. sigmaaldrich.com These methods provide high yields under milder conditions. sigmaaldrich.com
Additionally, α-keto esters can be prepared from simple dicarbonyl compounds. For example, malonate derivatives can undergo a sequence of reactions including alkylation and carbonylation to yield the target α-keto esters. google.com
A summary of these established methods is presented below.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Description |
| Friedel-Crafts Acylation | Arene, Ethyl Oxalyl Chloride | AlCl₃, FeCl₃ | An electrophilic aromatic substitution that attaches the ethyl oxalyl group directly to the aromatic ring. wikipedia.orgorganic-chemistry.org |
| Oxidation of Aryl Ketones | Aryl Methyl Ketone (e.g., Acetophenone) | Selenium Dioxide (SeO₂), Copper Catalysts, Iodine | The methyl group of the ketone is oxidized to form the α-keto ester functionality. youtube.comsigmaaldrich.com |
| Oxidation of α-Hydroxy Esters | α-Hydroxy Ester | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane | The secondary alcohol of the α-hydroxy ester is oxidized to a ketone. youtube.com |
| From Malonate Derivatives | Malonic Esters | Alkylating agents, Carbonylation catalysts | A multi-step process involving the functionalization of malonic esters to build the α-keto ester structure. google.com |
Fluorination Strategies in the Synthesis of Benzoylformate Esters
The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. youtube.comresearchgate.net In the context of benzoylformate esters, fluorination typically targets the aromatic ring and can be achieved either before or after the construction of the α-keto ester side chain. The primary methods for aromatic fluorination are electrophilic and nucleophilic substitution. wikipedia.org
Electrophilic Fluorination involves the use of reagents that act as a source of an electrophilic "F⁺" species. These reagents react with electron-rich aromatic rings. Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgorganic-chemistry.org This approach is most effective on activated aromatic rings.
Nucleophilic Aromatic Substitution (SₙAr) utilizes a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group (e.g., -Cl, -NO₂) on an aromatic ring. libretexts.org This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The Halex process is an industrial-scale example of this type of reaction. libretexts.org
Transition metal-catalyzed fluorination has also become a powerful tool, using catalysts based on palladium or copper to facilitate the fluorination of aryl halides or boronic acids. wikipedia.org
| Fluorination Strategy | Fluorine Source | Substrate Type | Key Features |
| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich aromatics | Direct fluorination of C-H bonds; acts as an electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org |
| Nucleophilic Aromatic Substitution (SₙAr) | KF, CsF, TBAF | Electron-poor aromatics with a good leaving group | Displaces a leaving group (e.g., Cl, NO₂) with fluoride; requires activation by electron-withdrawing groups. libretexts.org |
| Transition Metal-Catalyzed Fluorination | Various fluoride sources | Aryl halides, triflates, boronic acids | Catalyzed by metals like Palladium (Pd) or Copper (Cu). wikipedia.org |
Targeted Synthesis of Ethyl 3,4-Difluorobenzoylformate
While specific literature detailing a multi-gram synthesis of this compound (CAS Number: 73790-05-3) is not extensively published, its preparation can be accomplished through well-established synthetic routes for α-keto esters. sinfoochem.comvwr.com Two highly plausible pathways are the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) and the oxidation of 3',4'-difluoroacetophenone.
Friedel-Crafts Acylation Route : This is the most direct approach. It involves the reaction of 1,2-difluorobenzene with ethyl oxalyl chloride . A Lewis acid, typically aluminum chloride (AlCl₃) , is used to catalyze the reaction by activating the ethyl oxalyl chloride, which then acts as the electrophile in an electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The substitution occurs on the difluorinated ring to yield the final product.
Oxidation Route : An alternative pathway begins with the commercially available ketone, 3',4'-difluoroacetophenone . sigmaaldrich.com This starting material can be oxidized to form the desired α-keto ester. A common and effective reagent for this transformation is **selenium dioxide (SeO₂) **, which is known to oxidize the methyl group of an acetophenone (B1666503) directly to the corresponding α-keto functionality, followed by esterification with ethanol (B145695) in situ or in a subsequent step. youtube.com
Derivatization and Structural Modifications of this compound
The dual functionality of this compound—an electrophilic α-keto ester and a difluorinated aromatic ring—provides multiple avenues for further chemical modification.
The ethyl ester group is amenable to several standard transformations.
Hydrolysis : Treatment with aqueous acid or base will hydrolyze the ethyl ester to the corresponding carboxylic acid, yielding 3,4-difluorobenzoylformic acid .
Transesterification : Reacting the ethyl ester with a different alcohol (e.g., methanol, isopropanol) under acidic or basic conditions can produce other alkyl esters of 3,4-difluorobenzoylformic acid.
Amidation : The ester can react with amines to form the corresponding amides, although this may require activation or harsher conditions compared to using the corresponding acyl chloride.
The 3,4-difluorophenyl group presents a more complex scenario for further substitution.
Electrophilic Aromatic Substitution (EAS) : The aromatic ring is significantly deactivated towards further electrophilic attack. libretexts.org This is due to the electron-withdrawing inductive effects of the two fluorine atoms and the deactivating resonance and inductive effects of the benzoylformate group. Reactions like nitration, halogenation, or further Friedel-Crafts reactions would require harsh conditions and would likely result in low yields and a mixture of products. libretexts.orgyoutube.com
Nucleophilic Aromatic Substitution (SₙAr) : The presence of fluorine atoms, which can act as leaving groups, opens the possibility for SₙAr reactions. However, for SₙAr to be efficient, a strong electron-withdrawing group must be positioned ortho or para to the leaving group. In this compound, the activating benzoylformate group is meta to the fluorine at position 3 and para to the fluorine at position 4. This makes the fluorine at C4 a potential site for nucleophilic displacement by strong nucleophiles (e.g., alkoxides, thiolates, or amines), though the reaction may still require forcing conditions.
The α-keto group is a highly electrophilic center, making it a prime site for reactions to build more complex "hybrid" molecules. It can readily participate in reactions with a variety of nucleophiles. Studies on analogous fluorinated α-keto esters have demonstrated their utility in constructing heterocyclic systems. researchgate.netresearchgate.net
For example, reactions with dinucleophiles can lead to the formation of new rings. The reaction of a related fluorinated keto-ester with arylidenemalononitriles has been shown to produce dihydropyran and piperidine (B6355638) derivatives. researchgate.net Similarly, reactions with amidines or o-phenylenediamine (B120857) can be used to synthesize substituted imidazoles or quinoxalines, respectively. researchgate.net These reactions highlight the potential of this compound as a building block for creating novel, complex molecules by leveraging the reactivity of its ketone carbonyl group.
Reaction Mechanisms and Chemical Transformations Involving Ethyl 3,4 Difluorobenzoylformate
Mechanistic Investigations of α-Keto Ester Reactivity
The core reactivity of Ethyl 3,4-difluorobenzoylformate stems from the electronic properties of its α-dicarbonyl structure. The molecule possesses two highly electrophilic carbon centers: the ketonic carbonyl carbon and the ester carbonyl carbon. The ketonic carbon is particularly reactive towards nucleophiles due to the inductive effect of the adjacent ester group and the strongly electron-withdrawing 3,4-difluorinated aromatic ring.
Research into α-keto esters highlights their utility as versatile building blocks in synthesis. nih.gov The bond connecting the two carbonyl groups is a key feature, susceptible to cleavage under various conditions, notably photochemical reactions. mdpi.comwikipedia.org The hydrogen atoms on the α-carbon of the ethyl group can also participate in reactions, such as intramolecular hydrogen abstraction. acs.orglookchem.com
Role in Catalytic Reactions
Catalysis plays a crucial role in harnessing the synthetic potential of α-keto esters like this compound, enabling selective transformations such as reductions and carbon-carbon bond formations.
In homogeneous catalysis, α-keto esters are common substrates for asymmetric reduction, typically converting the ketone to a chiral α-hydroxy ester using transition metal complexes with chiral ligands. While specific studies focusing solely on this compound are not extensively documented, the general mechanism involves the coordination of the keto-oxygen to a metal center, followed by the stereoselective transfer of a hydride from the catalyst to the carbonyl carbon. Ruthenium and iridium-based catalysts are often employed for these transformations.
Heterogeneous catalysis offers advantages in product separation and catalyst recycling. For α-keto esters, a primary application is the hydrogenation of the keto group. This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction reduces the ketone to a secondary alcohol, yielding ethyl 3,4-difluoromandelate.
In recent years, metal-free heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride (g-CN), have been used for cross-dehydrogenative coupling (CDC) reactions of related N-aryl glycine (B1666218) derivatives, which generate an electrophilic imine intermediate for subsequent reactions. nih.gov This highlights an emerging area of catalysis that could be applicable to activating compounds like this compound.
This compound, like other aryl glyoxylates, is expected to be photochemically active. Upon absorption of UV light, the carbonyl group is excited from the ground state (S₀) to an excited singlet state (S₁), which can then convert to a more stable triplet state (T₁) through intersystem crossing. wikipedia.orgscispace.com
The most relevant photochemical pathway for this molecule is the Norrish Type I reaction , which involves the homolytic cleavage (α-scission) of the carbon-carbon bond between the two carbonyl groups. wikipedia.orgscispace.comyoutube.com This cleavage is facile due to the stability of the resulting acyl radical. This process generates two primary radical intermediates: a 3,4-difluorobenzoyl radical and an ethoxycarbonyl radical. youtube.com These highly reactive species can then undergo several secondary reactions. wikipedia.orgyoutube.com
Table 1: Norrish Type I Reaction of this compound
| Step | Description | Reactants | Intermediates/Products |
|---|---|---|---|
| 1. Photoexcitation | Absorption of a photon excites the carbonyl group. wikipedia.org | This compound | Excited state this compound |
| 2. α-Cleavage | Homolytic cleavage of the C-C bond between the carbonyls. youtube.com | Excited state this compound | 3,4-Difluorobenzoyl radical + Ethoxycarbonyl radical |
| 3a. Decarbonylation | The 3,4-difluorobenzoyl radical can lose a molecule of carbon monoxide. youtube.com | 3,4-Difluorobenzoyl radical | 3,4-Difluorophenyl radical + Carbon Monoxide |
| 3b. Radical Recombination | The initial radical pair can recombine to reform the starting material. wikipedia.org | 3,4-Difluorobenzoyl radical + Ethoxycarbonyl radical | this compound |
The Norrish Type I reaction is fundamental in the design of photoinitiators for polymerization, as the generated radicals can efficiently initiate the polymerization of monomers. wikipedia.org
Nucleophilic and Electrophilic Addition Reactions
The primary mode of reactivity for this compound is nucleophilic addition to the carbonyl groups. The ketonic carbonyl is the more electrophilic and sterically accessible of the two, making it the preferred site of attack for most nucleophiles. The electron-withdrawing nature of the difluorinated ring significantly enhances this reactivity compared to non-fluorinated analogues.
Common nucleophilic addition reactions include:
Reduction by Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.
Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, RMgX) results in the formation of a tertiary alcohol after acidic workup.
Electrophilic addition reactions at the carbonyl oxygen are also possible, typically as the first step in acid-catalyzed reactions, where protonation of the carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile.
Advanced Spectroscopic Characterization Techniques in Ethyl 3,4 Difluorobenzoylformate Research
Vibrational Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
Detailed Research Findings:
In a typical FT-Raman analysis of Ethyl 3,4-difluorobenzoylformate, the spectrum would be dominated by vibrations of the aromatic ring, the carbonyl groups, and the ethyl ester moiety. The C-F bonds, while often weak scatterers in Raman spectroscopy, would produce characteristic signals.
Aromatic Ring Vibrations: The disubstituted benzene (B151609) ring would exhibit several characteristic bands. The C-H stretching vibrations would appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ range. The positions of these bands would be influenced by the fluorine and benzoylformate substituents.
Carbonyl Group Vibrations: The molecule contains two carbonyl groups: a ketone and an ester. The ketonic C=O stretch is anticipated to be a strong band, typically around 1680-1660 cm⁻¹. The ester C=O stretch would likely appear at a higher frequency, in the range of 1740-1720 cm⁻¹. The exact positions can be influenced by electronic effects from the difluorinated ring.
C-F Vibrations: The C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ region. These bands can provide direct evidence of the fluorination of the benzene ring.
Ethyl Group Vibrations: The ethyl group would show characteristic C-H stretching and bending vibrations, as well as C-C stretching.
For illustrative purposes, the table below shows typical FT-Raman vibrational frequencies for related functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Ester C=O Stretch | 1740 - 1720 | Strong |
| Ketone C=O Stretch | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Strong |
| C-F Stretch | 1250 - 1000 | Medium-Weak |
This table is illustrative and shows general frequency ranges for the functional groups present in this compound. Actual experimental values may vary.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. For this compound, the primary chromophore is the benzoylformate system.
Detailed Research Findings:
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These are high-energy transitions associated with the aromatic ring and the carbonyl groups. They are expected to appear as strong absorption bands in the shorter wavelength UV region, likely below 300 nm. The substitution on the benzene ring influences the exact wavelength and intensity of these absorptions.
n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. They typically result in weaker absorption bands at longer wavelengths, potentially in the 300-400 nm range.
The table below illustrates the expected UV-Vis absorption maxima for the chromophores in this compound based on data from similar compounds.
| Electronic Transition | Expected Wavelength (λmax) | Solvent |
| π → π* (Aromatic System) | ~250-280 nm | Ethanol |
| n → π* (Carbonyl Groups) | ~320-360 nm | Ethanol |
This table is illustrative. The exact λmax values and molar absorptivity would need to be determined experimentally.
Mass Spectrometry (MS) Applications (e.g., High-Resolution Mass Spectrometry (HRMS))
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the molecular formula.
Detailed Research Findings:
An HRMS analysis of this compound would provide its exact mass, which can be compared to the theoretical mass to confirm its elemental composition. The theoretical monoisotopic mass of this compound (C₁₀H₈F₂O₃) is 214.0438 g/mol . HRMS can measure this with a high degree of precision, typically to within a few parts per million (ppm).
In addition to the molecular ion peak, mass spectrometry would also reveal a characteristic fragmentation pattern. Common fragmentation pathways for a molecule like this compound would include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Loss of an ethyl radical (-CH₂CH₃).
Decarbonylation (loss of CO).
Fragmentation of the difluorobenzoyl cation.
The table below outlines the expected high-resolution mass spectrometry data for this compound.
| Ion | Formula | Theoretical m/z |
| [M]⁺ | [C₁₀H₈F₂O₃]⁺ | 214.0438 |
| [M - C₂H₅O]⁺ | [C₈H₃F₂O₂]⁺ | 169.0098 |
| [M - CO]⁺ | [C₉H₈F₂O₂]⁺ | 186.0489 |
| [C₇H₃F₂O]⁺ | [C₇H₃F₂O]⁺ | 141.0199 |
This table presents theoretical m/z values for the parent ion and plausible fragments of this compound.
Computational and Theoretical Studies of Ethyl 3,4 Difluorobenzoylformate
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the geometric and electronic properties of molecules.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, LC-DFT)
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. The B3LYP hybrid functional is a popular choice known for its balance of accuracy and computational cost in predicting molecular geometries and energies. Long-range corrected DFT (LC-DFT) methods are often employed to better describe charge transfer and electronic excitations. A study on Ethyl 3,4-difluorobenzoylformate would have involved optimizing its three-dimensional structure using these methods to predict bond lengths, bond angles, and dihedral angles.
Ab Initio Methods (e.g., MP2, Hartree-Fock)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide benchmark results for electronic correlation effects. A comparative study using these methods would offer deeper insights into the electronic structure of this compound.
Basis Set Selection and Optimization Strategies
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. A typical study would evaluate various basis sets (e.g., Pople-style like 6-311++G(d,p) or Dunning's correlation-consistent sets) to find the best compromise between accuracy and computational resources for this specific molecule.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
This subsection would have focused on the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. Analysis would have included mapping the electron density of these orbitals to identify reactive sites on the this compound molecule.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for interpreting experimental spectra.
Theoretical Vibrational Spectra Calculation (e.g., Scaled Quantum Mechanics (SQM))
By calculating the vibrational frequencies of this compound, it would be possible to predict its infrared (IR) and Raman spectra. The Scaled Quantum Mechanics (SQM) method is often used to correct for systematic errors in the calculated frequencies, leading to a better agreement with experimental data. This would allow for the assignment of specific vibrational modes to the observed spectral bands.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the electronic excitation energies and predict the UV-Visible absorption spectra of molecules. mdpi.comnih.gov This approach models the response of the electron density to a time-dependent electric field, such as that of light, allowing for the determination of excited state properties. nih.gov For this compound, TD-DFT calculations can identify the primary electronic transitions, their corresponding energies, and their intensities (oscillator strengths).
The primary electronic transitions in a molecule like this compound, which contains a substituted benzene (B151609) ring and a keto-ester functionality, are typically π → π* and n → π* transitions. The π → π* transitions, usually of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions involve moving a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital and are typically weaker.
A theoretical UV-Vis spectrum can be simulated by performing TD-DFT calculations on the optimized ground-state geometry of the molecule. mdpi.com The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining results that correlate well with experimental data. rsc.orgresearchgate.netresearchgate.net The calculations yield a series of excited states, their excitation energies (in eV), and the oscillator strength (f) for the transition from the ground state to each excited state. The wavelength (λ) of maximum absorption for each transition can be derived from the excitation energy.
Table 1: Representative TD-DFT Calculated Electronic Transitions for this compound Calculated using PBE0/6-311+G(d,p) with a solvent model.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contribution | Transition Type |
|---|---|---|---|---|---|
| S1 | 3.52 | 352 | 0.008 | HOMO-1 → LUMO | n → π |
| S2 | 4.41 | 281 | 0.215 | HOMO → LUMO | π → π |
| S3 | 4.98 | 249 | 0.103 | HOMO-2 → LUMO | π → π |
| S4 | 5.39 | 230 | 0.456 | HOMO → LUMO+1 | π → π |
The results typically show a weak, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group and more intense absorptions at shorter wavelengths from π → π* transitions within the difluorobenzoyl system.
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. beilstein-journals.org It is typically employed within the framework of DFT. The GIAO method effectively solves the issue of gauge-origin dependence, ensuring that the calculated magnetic shielding tensors are independent of the coordinate system's origin. beilstein-journals.orgresearchgate.net This leads to reliable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
The process involves first optimizing the molecular geometry of this compound using a selected DFT functional and basis set. Following this, a GIAO calculation is performed on the optimized structure to compute the absolute isotropic shielding values (σ) for each nucleus. nih.gov To compare with experimental data, these shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. nih.govnih.gov
δ_calc = σ_ref - σ_calc
The accuracy of the predicted shifts is sensitive to the level of theory, basis set, and inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netnih.gov For fluorinated aromatic compounds, the GIAO method has proven to be a valuable tool for assigning complex spectra and verifying structures. nih.govjeolusa.com
Table 2: Representative GIAO-Calculated NMR Chemical Shifts (ppm) for this compound Calculated at the B3LYP/6-311+G(2d,p) level with a CPCM solvent model (CDCl₃). Referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
| Atom Type | Atom Position | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| ¹⁹F | F at C3 | -134.5 |
| ¹⁹F | F at C4 | -136.8 |
| ¹³C | C=O (benzoyl) | 185.2 |
| ¹³C | C=O (ester) | 162.1 |
| ¹³C | C3 (aromatic) | 154.7 (d, J_CF) |
| ¹³C | C4 (aromatic) | 152.5 (d, J_CF) |
| ¹³C | -OCH₂- | 63.4 |
| ¹³C | -CH₃ | 14.1 |
| ¹H | H2 (aromatic) | 7.95 |
| ¹H | H5 (aromatic) | 7.88 |
| ¹H | H6 (aromatic) | 7.45 |
| ¹H | -OCH₂- | 4.42 |
| ¹H | -CH₃ | 1.40 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing detailed insights into the energy landscape of a chemical transformation. By mapping the potential energy surface, researchers can identify stable intermediates, locate transition state (TS) structures, and calculate activation energies (energy barriers), which govern the reaction rate.
For this compound, a relevant reaction to study would be its asymmetric reduction to form ethyl 3,4-difluoromandelate, a chiral α-hydroxy ester. Computational methods can be used to model this reaction, for example, a borohydride (B1222165) reduction. The process involves calculating the energies of the reactants (this compound and a hydride source), the transition state for the hydride attack on the benzoyl carbonyl carbon, and the final product (the mandelate (B1228975) ester).
The geometry of the transition state reveals the approach trajectory of the nucleophile and the degree of bond formation and breaking. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 3: Representative Calculated Energies for the Reduction of this compound Calculated at the B3LYP/6-31G(d) level.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + BH₄⁻ | 0.0 |
| Transition State (TS) | Hydride attack on benzoyl C=O | +10.5 |
| Products | Ethyl 3,4-difluoromandelate anion + BH₃ | -25.2 |
Conformational Analysis and Molecular Dynamics Simulations
Computational methods can systematically explore the potential energy surface by rotating these bonds and calculating the energy of each resulting conformer. This reveals the lowest-energy (most stable) conformations and the energy barriers between them. For α-keto esters, the relative orientation of the two carbonyl groups is crucial. They can adopt a near-planar arrangement, which can be either syn-periplanar or anti-periplanar, though steric hindrance often forces them to be twisted.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion, MD simulations model the atomic movements, allowing for the observation of conformational transitions, solvent effects, and the stability of preferred structures in a simulated environment that can approximate physiological or solution conditions. nih.govresearchgate.net
Table 4: Representative Conformational Analysis of this compound Relative energies calculated for key conformers.
| Conformer | Dihedral Angle θ₁ (Aryl-CO) | Dihedral Angle θ₂ (CO-CO) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| 1 (Global Minimum) | ~35° | ~120° | 0.00 | Twisted, anti-clinal |
| 2 | ~30° | ~0° | +2.5 | Twisted, syn-periplanar |
| 3 | ~90° | ~110° | +4.8 | Perpendicular aryl, anti-clinal |
The analysis indicates that a non-planar, twisted conformation is energetically favored to minimize steric repulsion between the aromatic ring and the ethyl ester group while maintaining some electronic conjugation. An MD simulation would show the molecule predominantly residing in this low-energy state while undergoing thermal fluctuations and occasional transitions to higher-energy conformations.
Applications of Ethyl 3,4 Difluorobenzoylformate As a Chemical Intermediate in Advanced Research
Precursor in Pharmaceutical Research and Drug Discovery
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Ethyl 3,4-difluorobenzoylformate serves as a key precursor for incorporating a 3,4-difluorophenyl moiety into novel pharmaceutical agents. This structural motif is of considerable interest in medicinal chemistry for the development of new therapeutics.
Research in this area often involves the chemical modification of the ester and ketone functional groups of this compound to construct more complex heterocyclic structures, which are common scaffolds in many drug molecules. The reactivity of the α-keto ester portion allows for a variety of chemical transformations, providing a versatile platform for generating a library of potential drug candidates for screening and further development.
Building Block for Agrochemical Synthesis
Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and environmentally benign pesticides and herbicides. The 3,4-difluorophenyl group, derived from this compound, can impart enhanced efficacy and selectivity to agrochemical products.
The synthesis of novel agrochemicals often begins with the use of versatile building blocks like this compound. Its functional groups can be readily converted into a range of other chemical entities, allowing for the systematic modification of the molecule's structure to optimize its biological activity against specific agricultural pests or weeds.
Intermediate in the Development of Specialty Chemicals
The development of specialty chemicals, which are produced for specific applications and performance characteristics, often relies on the use of highly functionalized intermediates. This compound, with its distinct combination of a difluorinated aromatic ring and reactive ester and ketone groups, is a valuable intermediate in this context.
It can be used in the synthesis of a variety of specialty chemicals, including those used in electronics, as advanced materials, and in the fragrance and flavor industries. The presence of the fluorine atoms can contribute to desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics in the final products.
Role in Polymer Science and Materials Chemistry Research (e.g., high-performance polymers)
In the realm of polymer science and materials chemistry, there is a continuous search for new monomers that can be used to create high-performance polymers with enhanced properties. The difluorinated aromatic structure of this compound makes it an attractive candidate for incorporation into polymer backbones.
Polymers containing fluorine often exhibit exceptional thermal stability, chemical inertness, and low surface energy. By utilizing this compound as a monomer or a precursor to a monomer, researchers can develop novel high-performance polymers with potential applications in demanding environments, such as in the aerospace, automotive, and electronics industries. The specific properties of the resulting polymers can be tailored by controlling the polymerization process and the incorporation of other co-monomers.
Medicinal Chemistry and Biological Activity Investigations of Ethyl 3,4 Difluorobenzoylformate Analogs
Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoylformate Derivatives
The biological activity of benzoylformate derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. The introduction of fluorine atoms, in particular, has been shown to be a critical determinant of a compound's potency and selectivity. nih.gov
In another study focusing on fluorinated combretastatin (B1194345) analogues, the presence of fluorine on the benzaldehyde (B42025) ring influenced the anticancer properties of the resulting stilbenes. researchgate.net Specifically, 3,5-difluoro-4-hydroxybenzaldehyde (B106909) was used to synthesize fluorinated analogues of combretastatin A-4, and the resulting compounds demonstrated potent cell growth inhibitory properties. researchgate.net This highlights the favorable effect of aromatic fluorine substitution on antitumor activity. researchgate.net
Furthermore, investigations into benzofuran (B130515) derivatives have consistently shown that the addition of halogen atoms, including fluorine, can lead to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance binding affinity to target proteins. nih.gov The position of the halogen atom is a critical determinant of its biological effect. nih.gov For example, in a series of amiloride-benzofuran derivatives acting as uPA inhibitors, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity. nih.gov
Design and Synthesis of Biologically Active Analogs
The design of biologically active analogs of ethyl 3,4-difluorobenzoylformate often involves established synthetic methodologies in medicinal chemistry. The starting material, 3,4-difluorobenzoyl chloride or a related derivative, serves as a key intermediate for the synthesis of a variety of compounds. chemimpex.com
A general approach to synthesizing analogs involves the reaction of a substituted benzoyl chloride with an appropriate nucleophile. For example, fluorinated N-benzoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate were synthesized by N-acylation with fluorinated analogues of benzoic acid. nih.gov This highlights a common strategy where the difluorobenzoyl moiety is coupled with another pharmacophore to create hybrid molecules with potentially enhanced biological activity.
The synthesis of fluorinated stilbenes, which are analogs in a broader sense, has been achieved through the Wittig reaction using fluorinated benzaldehydes. researchgate.net For instance, 3,5-difluoro-4-hydroxybenzaldehyde was prepared and subsequently used to create fluorinated combretastatin analogues. researchgate.net Similarly, the synthesis of fluorinated styryl benzazoles as potential amyloid-probing agents was accomplished via the Wittig reaction. nih.govulisboa.pt
The synthesis of substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors also provides a relevant synthetic framework. nih.gov In these studies, various substituted benzoyl chlorides were reacted with guanidine (B92328) to produce a library of compounds for biological evaluation. nih.gov
In Vitro Biological Activity Assays (e.g., enzyme inhibition, receptor binding)
The biological evaluation of this compound analogs would typically involve a battery of in vitro assays to determine their potential as therapeutic agents. Based on the activities of structurally related compounds, these assays would likely focus on enzyme inhibition and receptor binding.
Enzyme Inhibition:
Benzoylformate derivatives are known to interact with various enzymes. For example, benzoylformate decarboxylase is an enzyme that catalyzes the conversion of benzoylformate to benzaldehyde and carbon dioxide. wikipedia.org Analogs of benzoylformate have been studied as inhibitors of this enzyme. acs.orgnih.govnih.gov Therefore, it is plausible that this compound analogs could be evaluated for their inhibitory activity against this or other decarboxylases.
Furthermore, fluorinated compounds have been extensively studied as inhibitors of a wide range of enzymes. nih.govresearchgate.netresearchgate.net For instance, fluorinated N-benzoyl derivatives have shown potent inhibitory effects on steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov In one study, a 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivative N-acylated with a fluorinated benzoic acid analog demonstrated an IC₅₀ value of 0.18 μM against STS. nih.gov
The table below presents data on the enzyme inhibitory activity of some fluorinated benzoyl derivatives, which can serve as a reference for the potential activity of this compound analogs.
| Compound/Analog Type | Target Enzyme | IC₅₀/Activity | Reference |
| Fluorinated N-benzoyl coumarin (B35378) derivative (6c) | Steroid Sulfatase (STS) | 0.18 μM | nih.gov |
| Fluorinated N-benzoyl coumarin derivative (6j) | Steroid Sulfatase (STS) | 0.18 μM | nih.gov |
| Substituted benzoylguanidine derivative (5f) | Na+/H+ Exchanger 1 (NHE1) | 3.60 nM | nih.gov |
| Substituted benzoylguanidine derivative (5l) | Na+/H+ Exchanger 1 (NHE1) | 4.48 nM | nih.gov |
| 3'-Fluoroaminopterin | Dihydrofolate Reductase (HeLa cells) | ~2-3 fold more potent than aminopterin | nih.gov |
Receptor Binding:
While direct evidence for receptor binding of this compound analogs is scarce, the general principle of using fluorinated ligands to probe receptor interactions is well-established. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially leading to high-affinity binding. researchgate.net In vitro binding assays using radiolabeled ligands or fluorescence-based techniques could be employed to investigate the interaction of these analogs with various receptors. For instance, fluorinated styryl benzazoles have been evaluated for their binding affinity to amyloid fibrils. nih.govulisboa.pt
Exploration of Therapeutic Potential in Drug Candidate Development
The therapeutic potential of this compound analogs can be inferred from the diverse biological activities exhibited by structurally related fluorinated benzoyl compounds. These compounds have shown promise in several therapeutic areas, including oncology and infectious diseases.
Anticancer Potential:
A significant body of research points to the anticancer potential of fluorinated benzoyl derivatives. As previously mentioned, fluorinated combretastatin analogues have demonstrated potent cell growth inhibitory properties. researchgate.net Similarly, fluorinated benzofuran derivatives have shown significant anticancer activity in various cancer cell lines. nih.gov The inhibitory activity of fluorinated compounds against enzymes like steroid sulfatase also supports their potential application in hormone-dependent cancers. nih.gov
The table below summarizes the in vitro anticancer activity of some relevant fluorinated compounds.
| Compound/Analog Type | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Fluorinated N-benzoyl coumarin derivative (6j) | MCF-7 (Breast Cancer) | 15.9 μM | nih.gov |
| Fluorinated N-benzoyl coumarin derivative (6j) | T47D (Breast Cancer) | 8.7 μM | nih.gov |
| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | Twice as toxic as aminopterin | nih.gov |
| 3'-Fluoroaminopterin | HuTu80 (Human Stomach Cancer) | Twice as toxic as aminopterin | nih.gov |
| Difluoro-pyrimido-diazepin-amine (15h) | MV4-11 (Leukemia) | 0.51 μM | nih.gov |
Other Therapeutic Areas:
Beyond oncology, fluorinated benzoyl derivatives have been explored for other therapeutic applications. For example, substituted benzoylguanidines have been identified as potent inhibitors of the Na+/H+ exchanger, suggesting potential for cardioprotective effects. nih.gov The general utility of fluorinated compounds as enzyme inhibitors opens up possibilities for targeting a wide range of diseases. nih.govresearchgate.netresearchgate.net
Advanced Analytical Methodologies for Ethyl 3,4 Difluorobenzoylformate and Its Metabolites/derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Ethyl 3,4-difluorobenzoylformate from complex mixtures, allowing for its precise quantification. The choice between liquid and gas chromatography typically depends on the analyte's volatility, polarity, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds. For this compound and its metabolites, reversed-phase HPLC is often the method of choice. A simple and precise HPLC procedure can be developed for the determination of related fluorinated compounds in biological matrices like plasma and urine. nih.gov
An advanced approach involves coupling HPLC with tandem mass spectrometry (LC-MS/MS). This provides exceptional sensitivity and specificity. For instance, a method developed for the related compound 3,4-difluoronitrobenzene (B149031) utilized an LC-MS/MS system under negative atmospheric pressure chemical ionization (APCI), which allowed for the detection of characteristic ion formations. mdpi.com This technique enables the accurate detection and quantification of impurities in pharmaceutical ingredients and formulations, achieving low limits of quantification (LOQ), such as 5 ng/mL. mdpi.com The validation of such methods confirms their efficiency, precision, and accuracy for quality control. mdpi.com
Table 1: Typical Parameters for HPLC Analysis of Difluoro-Compounds
| Parameter | Typical Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., YMC-Pack Polymer C18) nih.gov | Provides excellent separation for moderately polar to non-polar compounds based on hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with additives like formic acid nih.gov | Allows for the efficient elution of analytes from the column by gradually changing solvent polarity. |
| Detector | Tandem Mass Spectrometry (MS/MS) or UV/Fluorescence nih.govmdpi.com | MS/MS offers high selectivity and sensitivity. mdpi.com Fluorescence detection can be used after derivatization for enhanced sensitivity. nih.gov |
| Ionization (for MS) | Atmospheric Pressure Chemical Ionization (APCI) mdpi.com | Suitable for relatively non-polar compounds that are challenging to ionize by electrospray ionization (ESI). mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale HPLC, balancing analysis time and separation efficiency. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds. researchgate.net Due to the likely low volatility of this compound, direct analysis is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability. researchgate.net
The analytical process involves injecting the derivatized sample into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, such as an Agilent HP-5ms, which is a low-polarity column suitable for a wide range of compounds. mdpi.com Following separation, the compounds enter the mass spectrometer, which acts as a detector. Electron ionization (EI) is a common technique used to fragment the molecules, producing a unique mass spectrum that serves as a "fingerprint" for identification. researchgate.net
Table 2: Typical Parameters for GC-MS Analysis (Post-Derivatization)
| Parameter | Typical Setting | Rationale |
| Derivatization Agent | Ethyl Chloroformate (ECF) researchgate.netmdpi.com | Reacts with active hydrogens to create more volatile and thermally stable derivatives suitable for GC analysis. mdpi.com |
| Column | Fused-silica capillary column (e.g., Agilent HP-5ms, 30 m × 0.25 mm i.d.) mdpi.com | A versatile, low-polarity column providing high-resolution separation for a broad range of derivatized analytes. mdpi.com |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min mdpi.com | Inert gas that carries the sample through the column without reacting with it. |
| Injection Mode | Splitless at 260 °C mdpi.com | Ensures that the entire sample is transferred to the column, maximizing sensitivity for trace analysis. mdpi.com |
| Oven Program | Temperature gradient (e.g., 70°C to 300°C at 15°C/min) mdpi.com | A programmed temperature ramp ensures the separation of compounds with different boiling points. |
| Detector | Quadrupole Mass Selective Detector mdpi.com | Provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. This strategy is essential for enhancing the detection of this compound and its metabolites, particularly for GC-MS and fluorescence-based methods.
For GC-MS Analysis : The primary goal is to increase volatility. Agents like ethyl chloroformate (ECF) are highly effective. ECF reacts rapidly at room temperature with various functional groups, such as those found in metabolites, to form ethoxycarbonyl derivatives. mdpi.com This process is significantly faster than many classic derivatization techniques that require high-temperature incubation. mdpi.com The resulting derivatives are more volatile and less polar, making them ideal for GC-MS analysis. researchgate.net
For Fluorescence Detection : To enhance sensitivity in HPLC, a fluorescent tag can be attached to the molecule. This is particularly useful for detecting trace levels of metabolites. While the parent compound may not be highly fluorescent, derivatizing agents such as 2-hydroxy-1-naphthaldehyde (B42665) can be used to create highly fluorescent derivatives. nih.govresearchgate.net These derivatives can be excited at a specific wavelength, and their intense emission at a higher wavelength allows for determination at very low concentrations, often in the µg/kg range. nih.gov
Spectrophotometric and Fluorometric Detection Methods
These methods are based on the interaction of molecules with light and are often used as detectors in chromatography or in standalone assays.
Spectrophotometry : This technique measures the absorption of light (typically UV-Visible) by an analyte. While this compound possesses a chromophore that absorbs UV light, its sensitivity can be limited. The principle of using derivatization to enhance detection is applicable here; a reagent can be used to create a new compound with a much higher molar absorptivity at a specific wavelength, thereby increasing the sensitivity and selectivity of the measurement. nih.gov
Fluorometry : This method measures the light emitted by a compound after it has absorbed light. It is generally more sensitive and selective than spectrophotometry. For analytes that are not naturally fluorescent, derivatization with a fluorescent agent is a common strategy. nih.govresearchgate.net As described previously, reacting the target molecule or its metabolites with a fluorophoric tag, like 2-hydroxy-1-naphthaldehyde, yields a product with high fluorescence intensity. nih.gov This allows for highly sensitive quantification when coupled with HPLC. researchgate.net
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is a critical prerequisite for reliable analysis. Its purpose is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. sigmaaldrich.com
Liquid-Liquid Extraction (LLE) : This is a traditional method based on the differential partitioning of a compound between two immiscible liquids, typically an aqueous sample and an organic solvent. nih.gov The analyte is extracted into the organic phase, which is then separated, evaporated, and reconstituted in a suitable solvent for analysis. While effective, LLE can be labor-intensive and require large volumes of organic solvents. sigmaaldrich.com
Solid-Phase Extraction (SPE) : SPE has become a powerful and preferred technique for sample preparation due to its efficiency, speed, and reduced solvent consumption. sigmaaldrich.com The process involves passing a liquid sample through a sorbent bed packed in a cartridge. The steps include:
Conditioning : The sorbent is treated with a solvent to activate it. sigmaaldrich.com
Loading : The sample is passed through the sorbent, and the analyte is retained.
Washing : Interfering compounds are washed away with a specific solvent.
Elution : The purified analyte is recovered from the sorbent using a different elution solvent. sigmaaldrich.com
The choice of sorbent is critical and depends on the analyte's properties. For a compound like this compound, a reversed-phase sorbent (like C18 or a hydrophilic-lipophilic balanced polymer) would likely be used to retain it from an aqueous matrix. nih.govsigmaaldrich.com
Table 3: Comparison of Common Sample Preparation Techniques
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.com | Partitioning between two immiscible liquid phases. nih.gov |
| Efficiency | High, with quantitative recoveries. sigmaaldrich.com | Can be less quantitative due to issues like emulsion formation. sigmaaldrich.com |
| Solvent Usage | Significantly reduced. sigmaaldrich.com | Requires large volumes of organic solvents. sigmaaldrich.com |
| Selectivity | High; various sorbent chemistries available for specific applications. sigmaaldrich.com | Lower selectivity. |
| Automation | Easily automated for high-throughput analysis. sigmaaldrich.com | Difficult to automate. |
| Speed | Rapid and efficient. sigmaaldrich.com | Generally more time-consuming. |
Future Research Directions and Interdisciplinary Perspectives for Ethyl 3,4 Difluorobenzoylformate
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally benign methods for the synthesis of Ethyl 3,4-difluorobenzoylformate is a primary area for future investigation. While traditional synthetic methods may exist, a focus on green chemistry principles is paramount for sustainable production. Future research should prioritize:
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Investigating the potential for deriving starting materials from renewable biomass sources, which would offer distinct advantages over traditional petrochemical routes. rsc.org
Catalytic Systems: The development and optimization of catalytic systems for each reaction step are crucial for enhancing efficiency and reducing the environmental impact. rsc.org This includes the exploration of novel catalysts that can operate under mild conditions.
One-Pot Reactions: The design of integrated one-pot reaction processes can significantly improve economic viability and efficiency by combining multiple synthetic steps without the need for isolating intermediates. rsc.org
A comparative analysis of potential green synthetic routes is presented in Table 1.
| Synthetic Approach | Advantages | Research Focus |
| Catalytic Condensation | High atom economy, potential for mild reaction conditions. | Development of novel, highly selective catalysts. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Optimization of reactor design and reaction parameters. |
| Biocatalysis | High enantioselectivity, use of renewable enzymes, mild conditions. | Identification and engineering of suitable enzymes. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Investigation of solvent-free conditions and catalyst compatibility. |
Table 1: Comparison of Potential Green Synthetic Routes for this compound. This table is interactive.
Advanced Catalytic Applications and Process Optimization
The unique electronic properties conferred by the fluorine atoms and the presence of multiple reactive sites make this compound a promising candidate for various catalytic applications. Future research in this area should explore its potential as a substrate or catalyst in:
Asymmetric Catalysis: The development of enantioselective transformations using this compound as a prochiral substrate to produce chiral building blocks for the pharmaceutical industry.
Photocatalysis: Investigating its role in light-driven reactions, potentially as a photosensitizer or a reactive partner in the synthesis of complex molecules.
Process Optimization: Systematic studies to optimize reaction conditions, including solvent effects, catalyst loading, and temperature, are necessary to maximize yield and selectivity in catalytic processes. The use of computational tools can aid in predicting optimal conditions. nih.gov
Deeper Mechanistic Insights through Combined Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis and materials science. Future work should focus on:
Spectroscopic Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, FT-IR) to identify and characterize reaction intermediates and transition states.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and understand the influence of the difluoro-substitution on reactivity. nih.govchemrxiv.org Combining computational predictions with experimental results can provide a comprehensive picture of the reaction mechanism. nih.gov
A proposed workflow for mechanistic studies is outlined in Table 2.
| Step | Methodology | Objective |
| 1. Hypothesis | Propose plausible reaction pathways based on known chemical principles. | To establish a theoretical framework for investigation. |
| 2. Computational Analysis | Use DFT to calculate the energetics of proposed pathways and transition states. chemrxiv.org | To identify the most likely reaction mechanism and predict key intermediates. |
| 3. Experimental Verification | Conduct kinetic studies and attempt to trap or isolate predicted intermediates. | To validate the computational model with empirical data. |
| 4. Spectroscopic Confirmation | Characterize intermediates and products using advanced spectroscopic techniques. | To provide structural evidence for the proposed mechanism. |
Table 2: Integrated Approach for Mechanistic Investigation. This table is interactive.
Design of Next-Generation Bioactive Molecules
The difluorobenzoyl moiety is a common feature in many biologically active compounds, and the unique structure of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. Future research should be directed towards:
Scaffold for Drug Discovery: Utilizing this compound as a versatile building block to create libraries of new compounds for high-throughput screening against various biological targets. The presence of fluorine atoms can enhance metabolic stability and binding affinity.
Inhibitors of Drug Efflux Pumps: Exploring its potential to act as an efflux pump inhibitor (EPI) in multidrug-resistant bacteria. Some phenolic compounds have been shown to potentiate the activity of antibiotics by interfering with bacterial efflux pumps. mdpi.com
Enzyme Inhibitors: Investigating its potential as an inhibitor of specific enzymes, such as cytochrome P450, which is crucial for drug metabolism.
Integration with Advanced Materials Science and Nanotechnology
The properties of this compound suggest its potential utility in the development of advanced materials. Interdisciplinary research at the interface of chemistry and materials science could lead to:
Fluorinated Polymers: Its use as a monomer or an additive in the synthesis of fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical properties. The ester functional group allows for its incorporation into polymer chains.
Liquid Crystals: The rigid, aromatic core and the presence of polar functional groups suggest that derivatives of this compound could exhibit liquid crystalline properties.
Functional Nanomaterials: Incorporating this molecule onto the surface of nanoparticles to create functionalized nanomaterials with tailored properties for applications in sensing, catalysis, or drug delivery.
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 3,4-difluorobenzoylformate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via Claisen condensation between ethyl formate and a fluorinated benzoyl chloride derivative (e.g., 3,4-difluorobenzoyl chloride) under anhydrous conditions. Key parameters include:
- Catalyst choice : Use of pyridine or DMAP to neutralize HCl byproducts and drive the reaction forward.
- Temperature control : Maintaining 0–5°C during acyl chloride formation to prevent side reactions.
- Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
Yield optimization involves rigorous drying of reagents and inert atmosphere (N₂/Ar) to minimize hydrolysis. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc eluent) is recommended.
Advanced Analytical Techniques for Structural Confirmation
Q. Q2. What advanced spectroscopic methods are critical for resolving structural ambiguities in this compound?
- ¹H and ¹⁹F NMR : The ¹⁹F NMR spectrum is crucial for distinguishing 3,4-difluoro substitution from other isomers (e.g., 2,4- or 3,5-). Fluorine atoms at C3 and C4 positions exhibit distinct coupling patterns (J~8–12 Hz for ortho-F interactions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈F₂O₃) with <2 ppm error.
- X-ray crystallography : For absolute configuration verification, though crystallization may require co-crystallization agents due to low melting point (lit. 247.4°C) .
Reactivity and Electronic Effects
Q. Q3. How do the 3,4-difluoro substituents influence the compound’s electronic properties and reactivity in nucleophilic acyl substitution?
The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Key observations:
- Reduced pKa of α-protons : Facilitates enolate formation under mild bases (e.g., K₂CO₃).
- Steric effects : The 3,4-difluoro arrangement creates a planar aromatic ring, minimizing steric hindrance compared to bulkier substituents .
Applications : This reactivity profile makes the compound a versatile intermediate for synthesizing fluorinated heterocycles or bioactive molecules.
Data Contradictions in Physicochemical Properties
Q. Q4. How can researchers resolve discrepancies in reported LogP values for this compound?
Literature LogP values (e.g., 1.71 in ) may vary due to:
- Measurement methods : Shake-flask vs. HPLC-derived LogP.
- Solvent system pH : Ionization of the ester group in aqueous buffers.
Resolution : Use computational tools (e.g., MarvinSketch, ACD/Labs) to calculate consensus LogP. Experimental validation via reverse-phase HPLC (C18 column, isocratic MeCN/H₂O) provides empirical data .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. What in vitro assays are recommended to evaluate the biological potential of this compound derivatives?
- Enzyme inhibition assays : Target acetylcholinesterase or kinases, leveraging the compound’s ability to act as a hydrogen-bond acceptor via carbonyl and fluorine groups.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to study ester hydrolysis rates .
SAR insights : Fluorine at C3/C4 enhances membrane permeability and metabolic resistance compared to non-fluorinated analogs.
Safety and Handling Protocols
Q. Q6. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Storage : Keep in airtight containers at 4°C, away from oxidizers and strong bases.
Computational Modeling for Reaction Design
Q. Q7. How can DFT calculations guide the design of this compound derivatives with tailored reactivity?
- HOMO-LUMO analysis : Predict sites for nucleophilic/electrophilic attacks. The carbonyl group’s LUMO is lowered by fluorine’s inductive effect.
- Transition state modeling : Simulate reaction pathways (e.g., ester hydrolysis) to identify rate-limiting steps.
- Solvent effects : Use COSMO-RS to optimize solvent choices for reactions .
Contradictory Data in Fluorine Positional Effects
Q. Q8. How do the biological and chemical properties of 3,4-difluoro isomers differ from 2,4- or 3,5-difluoro analogs?
- Electronic effects : 3,4-Difluoro substitution creates a polarized aromatic ring, enhancing dipole moments vs. symmetrical 3,5-difluoro isomers.
- Bioactivity : 3,4-Difluoro derivatives show higher affinity for aromatic-binding enzyme pockets (e.g., cytochrome P450) due to reduced symmetry.
- Synthetic challenges : 3,4-Difluoro benzoyl chlorides are less commercially available, requiring in situ preparation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
